molecular formula C17H13N3O2S B2408584 N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049369-98-3

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2408584
CAS No.: 1049369-98-3
M. Wt: 323.37
InChI Key: HMLWHJBJALLLEC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, the EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival. This results in the inhibition of cancer cell growth .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a decrease in cancer cell proliferation and an increase in cancer cell death . This is due to the compound’s inhibition of EGFR, which in turn downregulates the downstream signaling pathways involved in cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions to yield dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted carboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Uniqueness

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWHJBJALLLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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